N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine
Description
Properties
IUPAC Name |
N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-15(2)22(13-16-9-5-3-6-10-16)14-18-20-21-19(23-18)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFAIVUDTXKDAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)CC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazides with Orthoesters
Isonicotinic acid hydrazide reacts with triethyl orthobenzoate under reflux to yield 4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine. This method, adapted from, involves heating the hydrazide (20 g, 145.6 mmol) in triethyl orthobenzoate (135 mL) for 24 hours. Post-reflux, excess orthoester is distilled, and the residue is recrystallized from ethanol to obtain light-yellow crystals (89.8% yield, m.p. 160–161°C). Key spectral data include:
Hydrazine-Mediated Cyclization
Alternative routes utilize hydrazine hydrate and carbon disulfide under alkaline conditions. For example, 1-naphthyloxyacetic acid hydrazide reacts with carbon disulfide in ethanolic potassium hydroxide, forming 1,3,4-oxadiazole-2-thiones. This method, though less direct, offers flexibility for subsequent functionalization.
Functionalization of the Oxadiazole Core
Introducing the N-benzyl and propan-2-amine groups necessitates selective alkylation or reductive amination.
Chloromethylation and Nucleophilic Substitution
The oxadiazole core is chloromethylated using formaldehyde and hydrochloric acid, generating 5-phenyl-1,3,4-oxadiazol-2-ylmethyl chloride. This intermediate reacts with N-benzylpropan-2-amine in dichloromethane under basic conditions (e.g., triethylamine) to yield the target compound.
Reaction Scheme:
$$
\text{5-Ph-Oxadiazole} + \text{ClCH₂C₆H₅} \xrightarrow{\text{Et₃N, DCM}} \text{N-Benzyl-N-[(5-Ph-Oxadiazol-2-yl)methyl]propan-2-amine}
$$
One-Pot Multicomponent Reaction
Adapting methods from, a one-pot synthesis combines benzylamine, propan-2-amine, and 5-phenyl-1,3,4-oxadiazole-2-carbaldehyde in the presence of (N-isocyanimino)triphenylphosphorane. This approach, conducted at room temperature for 15 hours, achieves an 85% yield for analogous structures.
Analytical Validation and Optimization
Spectroscopic Characterization
Yield Optimization Strategies
- Microwave Assistance: Microwave irradiation (60% power, 15 minutes) enhances cyclization efficiency, as demonstrated for related oxadiazoles.
- Solvent Selection: Ethanol and DMF improve recrystallization purity, critical for high yields (>75%).
Comparative Methodological Analysis
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Reflux, 24 h | 89.8 | High purity, scalable | Long reaction time |
| One-Pot Synthesis | RT, 15 h | 85 | Rapid, minimal purification | Requires specialized reagents |
| Microwave-Assisted | 60% power, 15 min | 78 | Energy-efficient | Equipment-dependent |
Chemical Reactions Analysis
Oxidative Cyclization
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Semicarbazides/Thiosemicarbazides : Cyclization of semicarbazides or thiosemicarbazides with oxidizing agents (e.g., iodine, bromine) forms the oxadiazole ring .
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N-Acylhydrazones : Oxidative cyclization of N-acylhydrazones using chloramine-T or iodine yields oxadiazole derivatives .
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Imine C-H Functionalization : Copper-catalyzed imine C-H activation of N-arylidenearoylhydrazides produces substituted oxadiazoles .
Nucleophilic Substitution
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Amine Coupling : Reaction of oxadiazole precursors with amines (e.g., benzylamine) under reflux conditions forms substituted derivatives.
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Thiol Reactions : Coupling of oxadiazole derivatives with thiols or thioacetamides generates sulfur-containing analogs.
Oxadiazole Ring Reactivity
The oxadiazole ring’s electron-deficient nature enables:
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Nucleophilic Attack : Substitution reactions at the C-2 position (e.g., with amines, thiols).
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Electrophilic Addition : Interaction with electrophiles (e.g., bromine) at the C-5 position.
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Cyclization : Formation of fused heterocycles via condensation with carbonyl-containing substrates .
Membrane Disruption Mechanism
In antimicrobial contexts, the compound disrupts bacterial membranes via:
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Hydrophobic Interactions : Benzyl and phenyl groups interact with lipid bilayers.
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Electrostatic Interactions : Amine groups engage with negatively charged membrane components.
Antimicrobial Activity
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Gram-positive/Gram-negative efficacy : Disrupts membrane integrity, inhibits metabolic pathways.
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Minimum Inhibitory Concentration (MIC) : Determined via broth microdilution or agar diffusion.
Anticancer Potential
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Thymidine Phosphorylase Inhibition : Derivatives show 6–9× higher activity than reference drugs .
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Cytotoxicity : IC₅₀ values as low as 0.275 µM against leukemia cell lines .
Structural Analogues and Derivatives
Comparative analysis of oxadiazole derivatives reveals variations in reactivity and biological activity:
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it disrupts bacterial cell membranes and inhibits essential metabolic pathways.
Research Findings:
-
Bacterial Strains Tested:
- Escherichia coli
- Staphylococcus aureus
-
Minimum Inhibitory Concentration (MIC):
- Determined using broth microdilution or agar diffusion methods.
-
Mechanism of Action:
- Electron microscopy and membrane permeability assays indicate that the compound causes membrane damage leading to cell death.
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In Vivo Efficacy:
- Animal infection models demonstrate reduced bacterial load in infected subjects.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 32 | Membrane disruption |
| Staphylococcus aureus | 16 | Inhibition of metabolic pathways |
Anticancer Properties
N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine has also been investigated for its potential anticancer properties. Various studies highlight its efficacy against several cancer cell lines.
Case Studies:
-
Cell Lines Tested:
- SNB-19 (glioblastoma)
- OVCAR-8 (ovarian cancer)
- NCI-H460 (lung cancer)
-
Percent Growth Inhibition (PGI):
- SNB-19: 86.61%
- OVCAR-8: 85.26%
- NCI-H460: 75.99%
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Mechanism of Action:
- The compound induces apoptosis in cancer cells through various pathways, including mitochondrial dysfunction.
Data Table: Anticancer Efficacy
| Cancer Cell Line | PGI (%) | Mechanism of Action |
|---|---|---|
| SNB-19 | 86.61 | Apoptosis induction |
| OVCAR-8 | 85.26 | Mitochondrial dysfunction |
| NCI-H460 | 75.99 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole Derivatives
Replacing the oxygen atom in the oxadiazole ring with sulfur (e.g., in 5-(4-methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine ) alters electronic properties. Thiadiazoles exhibit higher electron-withdrawing effects due to sulfur’s polarizability, which may enhance binding to electrophilic enzyme pockets. However, oxadiazoles like the target compound often demonstrate better metabolic stability .
Substituent Variations on the Oxadiazole Ring
- Compound 6c () : N'-(4-Methoxybenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide
- This structural feature is absent in the target compound, which relies on benzyl aromatic interactions .
Side Chain Modifications
Amine Group Variations
- 2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide (): Replaces the isopropylamine with a primary amide. This modification reduces basicity (pKa ~5 vs. ~9 for tertiary amines) and enhances water solubility, critical for HDAC inhibition in cancer cells .
- N-[(1H-benzimidazol-2-yl)methyl]-5-phenyl-1,3,4-thiadiazol-2-amine (): Substitutes benzyl with benzimidazole, introducing additional hydrogen-bond donor sites. This improves binding to DNA or enzymes but may compromise blood-brain barrier penetration .
Physicochemical Data Comparison
Enzyme Inhibition
- HDAC Inhibition: The target compound’s tertiary amine may enhance histone deacetylase (HDAC) inhibition compared to primary amide derivatives (e.g., 2-amino-N-(oxadiazolyl)propanamide, IC50 ~2 µM ).
- Antimicrobial Activity : Thiadiazole analogs (e.g., N-[(benzimidazolyl)methyl]-thiadiazol-2-amine) show broader-spectrum antifungal activity due to sulfur’s electronegativity, whereas the target compound’s benzyl group may favor Gram-positive bacteria .
Anticancer Potential
Biological Activity
N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its antibacterial properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by a propan-2-amine core, a benzyl group, and a 5-phenyl-1,3,4-oxadiazol-2-yl moiety. The oxadiazole ring is particularly noteworthy for its potential to participate in various chemical reactions due to the presence of nitrogen and oxygen atoms.
Antibacterial Activity
The compound has been reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Key findings include:
-
Mechanism of Action :
- Disruption of bacterial cell membranes.
- Inhibition of essential metabolic pathways within bacterial cells.
-
Minimum Inhibitory Concentration (MIC) :
- Determined using standard methods such as broth microdilution or agar diffusion.
- The compound shows broad-spectrum activity against various bacterial strains including Escherichia coli and Staphylococcus aureus.
-
In Vivo Efficacy :
- Studies using animal infection models demonstrated that the compound could significantly reduce bacterial load in infected subjects.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity | Details |
|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria |
| Mechanism | Membrane disruption and metabolic inhibition |
| MIC | Specific values vary by strain; generally low concentrations |
| In Vivo Studies | Reduced bacterial load in animal models |
Case Studies
-
Case Study on Antibacterial Efficacy :
- A study evaluated the antibacterial properties against E. coli and S. aureus, reporting MIC values that indicate strong efficacy (exact values depend on experimental conditions).
- Electron microscopy was utilized to observe membrane damage caused by the compound, confirming its mechanism of action.
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Molecular Interaction Studies :
- Molecular docking studies suggest that N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amines may interact with proteins involved in cell signaling pathways or DNA replication processes.
- These interactions are crucial for understanding its potential as a therapeutic agent.
Potential Applications
Given its antibacterial properties and mechanisms of action, this compound holds promise for development into new antibacterial agents. Its unique structural features may also allow for further modifications to enhance efficacy or broaden its spectrum of activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine?
- Methodological Answer : The compound can be synthesized via a two-step protocol involving cyclization of hydrazide intermediates with aromatic carboxylic acids under reflux conditions. For example, hydrazine hydrate reacts with substituted benzoyl chlorides in ethanol to form hydrazides, which are then cyclized with polyphosphoric acid (PPA) to yield the 1,3,4-oxadiazole core. Subsequent N-alkylation with propan-2-amine derivatives in the presence of a base (e.g., K₂CO₃) completes the synthesis .
- Key Considerations : Optimize reaction time and solvent polarity (e.g., ethanol vs. DMF) to enhance cyclization efficiency. Monitor reaction progress via TLC or HPLC to minimize byproducts.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Verify proton environments (e.g., benzyl protons at δ 4.3–4.5 ppm, oxadiazole ring protons at δ 8.1–8.3 ppm) .
- IR Spectroscopy : Confirm the presence of C=N (1650–1600 cm⁻¹) and C-O-C (1250–1150 cm⁻¹) stretches .
- Mass Spectrometry : Use HRMS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 350.16) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize antimicrobial and anticancer assays:
- Antimicrobial Activity : Use the disc diffusion method against S. aureus, E. coli, and C. albicans at concentrations of 50–200 µg/mL. Measure zones of inhibition and compare with standard drugs like ciprofloxacin .
- Anticancer Screening : Employ the NCI-60 cell line panel, focusing on IC₅₀ values for leukemia (K-562) and melanoma (MDA-MB-435) models. Use MTT assays to quantify cell viability .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the phenyl ring influence bioactivity?
- Methodological Answer :
- SAR Analysis : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating (e.g., -OCH₃, -CH₃) groups. Compare their logP values (HPLC) and cytotoxic potencies.
- Data Interpretation : Electron-withdrawing groups typically enhance DNA intercalation but may reduce solubility. For example, 4-methoxy substitution improves antioxidant activity by stabilizing radical intermediates .
Q. What computational tools can predict binding interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with DNA topoisomerase II or tubulin (PDB IDs: 1ZXM, 1SA0). Focus on hydrogen bonding with the oxadiazole ring and hydrophobic interactions with the benzyl group .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO-LUMO) to assess electron transfer capacity, correlating with redox-mediated anticancer mechanisms .
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DMSO/water, 2:1). Refine data using SHELXL to determine bond lengths (e.g., C-N in oxadiazole: ~1.30 Å) and dihedral angles between aromatic rings .
- Validation : Compare experimental data with Cambridge Structural Database (CSD) entries for analogous oxadiazoles to identify deviations caused by steric hindrance .
Q. What strategies mitigate contradictions in biological data across different studies?
- Methodological Answer :
- Standardized Protocols : Adopt consistent cell culture conditions (e.g., FBS concentration, passage number) and assay endpoints (e.g., 72-hour incubation for MTT).
- Meta-Analysis : Use tools like RevMan to aggregate data from studies with conflicting results (e.g., variable IC₅₀ values for HCT-15 colon cancer). Identify confounding factors (e.g., solvent used: DMSO vs. ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
